Aurintricarboxylic Acid: A Multifaceted Modulator of Cellular Processes
Aurintricarboxylic Acid: A Multifaceted Modulator of Cellular Processes
An In-depth Technical Guide on its Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction: Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound with a remarkable diversity of biological activities. Initially recognized for its ability to inhibit protein-nucleic acid interactions, subsequent research has revealed its role as a modulator of numerous cellular processes through various mechanisms. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of ATA, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it affects.
Core Mechanisms of Action
Aurintricarboxylic acid exerts its biological effects through several primary mechanisms:
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Inhibition of Protein-Nucleic Acid Interactions: A foundational aspect of ATA's activity is its ability to compete with nucleic acids for binding to the active sites of various proteins. This has been demonstrated for enzymes such as ribonuclease and topoisomerase II, where the polymeric nature and negative charge of ATA facilitate this competitive inhibition.[1]
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Enzyme Inhibition: ATA is a potent inhibitor of a wide array of enzymes. This broad-spectrum inhibitory activity contributes significantly to its diverse pharmacological effects. Key enzymatic targets include topoisomerase II, viral neuraminidase, cystathionine-lyase, calpains, and phosphofructokinase.
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Interference with Protein-Protein Interactions: Beyond its effects on enzyme-substrate interactions, ATA can also disrupt the formation of protein-protein complexes. A notable example is its ability to interfere with the TAZ-TEAD transcriptional complex, a key component of the Hippo signaling pathway.
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Modulation of Intracellular Signaling Pathways: ATA has been shown to influence multiple signaling cascades within the cell. Its effects on the TWEAK-Fn14, Jak/STAT, and NF-κB pathways are particularly well-documented and contribute to its anti-inflammatory and anti-cancer properties.
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Antiviral Activity: ATA exhibits antiviral properties against a range of viruses, including influenza, HIV, and coronaviruses like SARS-CoV.[2] Its antiviral mechanisms often involve the inhibition of viral enzymes essential for replication, such as neuraminidase and proteases.
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Inhibition of Apoptosis: The anti-apoptotic effect of ATA is a frequently observed phenomenon. This is largely attributed to its inhibition of endonucleases and topoisomerase II, enzymes that play crucial roles in the execution of programmed cell death.[3]
Quantitative Data on Inhibitory Activities
The following tables summarize the quantitative data available for the inhibitory activity of Aurintricarboxylic acid against various molecular targets.
| Target Enzyme/Process | Species/System | IC50/ID50 | Reference(s) |
| Topoisomerase II | Yeast | ~75 nM (ID50) | [3] |
| Phosphofructokinase | Rabbit Liver | 0.2 µM | [4] |
| Cystathionine-lyase | Not Specified | 0.6 µM | [5] |
| miRNA Modification | Not Specified | 0.47 µM | [5] |
| TWEAK-Fn14-mediated NF-κB activation | Human HEK293 cells | 0.6 µM | [5] |
| SARS-CoV-2 PLpro | In vitro | 30 µM | [5] |
| SARS-CoV-2 RdRp | In vitro | 56 nM | [6] |
| Influenza A and B Neuraminidase | Viral Isolates | Low µM range | [5] |
| P2X1 Receptor (rP2X1R) | Rat | 8.6 nM | [5] |
| P2X3 Receptor (rP2X3R) | Rat | 72.9 nM | [5] |
| Target Protein | Binding Constant (Kd/Ki) | Method | Reference(s) |
| SARS-CoV-2 PLpro | Ki = 16 µM, Kd = 11.3 µM | ITC | [5] |
| DNase I | Kd = 9 µM | Fluorescence | [6] |
| RNase A | Kd = 2.3 µM | Fluorescence | [6] |
| Reverse Transcriptase | Kd = 0.25 µM | Fluorescence | [6] |
| Taq Polymerase | Kd = 82 µM | Fluorescence | [6] |
Signaling Pathways Modulated by Aurintricarboxylic Acid
ATA's influence on cellular function is significantly mediated through its interaction with key signaling pathways.
TWEAK-Fn14 Signaling Pathway
ATA is a selective inhibitor of the TWEAK-Fn14 signaling pathway, which is implicated in inflammation and cancer. ATA has been shown to suppress TWEAK-induced activation of NF-κB, Akt, and Src. Mechanistically, ATA inhibits the activation of the small GTPase Rac1 and prevents the recruitment of TRAF2 to the Fn14 receptor.
Jak/STAT Signaling Pathway
ATA has demonstrated a modulatory effect on the Jak/STAT signaling pathway, which is crucial for cytokine-mediated cellular responses. In macrophages, ATA inhibits the IFN-γ-induced activation of JAK1 and JAK2, leading to a reduction in the tyrosine phosphorylation of STAT1.[7] This, in turn, prevents STAT1 dimerization, nuclear translocation, and subsequent gene transcription. ATA has also been shown to diminish the tyrosine phosphorylation of STAT3, STAT5, and STAT6 in response to other cytokines.[7] Interestingly, in some cell types like Nb2 lymphoma cells, ATA has been reported to activate the Jak2/STAT5 pathway.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Aurintricarboxylic acid.
General Experimental Workflow
The investigation of ATA's mechanism of action typically follows a multi-step process, from initial screening to detailed mechanistic studies.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of ATA to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
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Human Topoisomerase IIα
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Supercoiled plasmid DNA (e.g., pBR322)
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10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP)
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Aurintricarboxylic acid (ATA) dissolved in an appropriate solvent (e.g., DMSO)
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Sterile, nuclease-free water
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STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
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Chloroform/isoamyl alcohol (24:1)
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Agarose
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Tris-acetate-EDTA (TAE) buffer
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Ethidium bromide or other DNA stain
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DNA loading dye
Procedure:
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Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer and supercoiled plasmid DNA (e.g., 200-300 ng per reaction).
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Aliquot the reaction mixture into microcentrifuge tubes.
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Add varying concentrations of ATA to the tubes. Include a vehicle control (solvent only) and a no-enzyme control.
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Initiate the reaction by adding a predetermined amount of Topoisomerase IIα (typically 1-10 units) to each tube. The final reaction volume is typically 20-30 µL.
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Incubate the reactions at 37°C for 30 minutes.
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Stop the reactions by adding STEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.
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Load the aqueous (upper) phase mixed with DNA loading dye onto a 1% agarose gel.
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Perform electrophoresis in 1x TAE buffer until the supercoiled and relaxed DNA forms are adequately separated.
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Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.
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Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition by ATA. The ID50 is the concentration of ATA that inhibits 50% of the enzyme's relaxation activity.[3]
STAT3 Phosphorylation Western Blot
This protocol is for detecting changes in the phosphorylation status of STAT3 in cells treated with ATA.
Materials:
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Cell line of interest
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Cell culture medium and supplements
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Cytokine for stimulating STAT3 phosphorylation (e.g., IFN-γ, IL-6)
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Aurintricarboxylic acid (ATA)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Seed cells in culture plates and grow to the desired confluency.
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Pre-treat the cells with various concentrations of ATA for a specified time.
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Stimulate the cells with the appropriate cytokine for a time known to induce STAT3 phosphorylation. Include unstimulated and vehicle-treated controls.
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
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Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Apply the chemiluminescent substrate and capture the signal using an imaging system.
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To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
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Quantify the band intensities to determine the effect of ATA on STAT3 phosphorylation.
Conclusion
Aurintricarboxylic acid is a pleiotropic molecule with a complex and multifaceted mechanism of action. Its ability to interfere with fundamental cellular processes, including protein-nucleic acid interactions, enzyme activity, and intracellular signaling, underscores its potential as a pharmacological agent and a valuable tool for biomedical research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers seeking to further elucidate the intricate biological activities of this intriguing compound. A thorough understanding of its diverse mechanisms is crucial for the rational design and development of novel therapeutic strategies targeting the pathways modulated by ATA.
References
- 1. Inhibition of cytokine-induced JAK-STAT signalling pathways by an endonuclease inhibitor aurintricarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurintricarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics [mdpi.com]
- 7. Inhibition of cytokine-induced JAK-STAT signalling pathways by an endonuclease inhibitor aurintricarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
